Ethyl 2-(3,5-dimethylphenyl)thiazole-5-carboxylate
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Overview
Description
2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the thiazole ring, along with an ethyl ester functional group at the 5-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and a thiourea derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol.
Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and aluminum chloride as a catalyst.
Esterification: The carboxylic acid group at the 5-position of the thiazole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or inflammatory conditions.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The presence of the 3,5-dimethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole-5-carboxylic acid ethyl ester: Lacks the 3,5-dimethyl substituents on the phenyl ring.
2-(4-Methylphenyl)-thiazole-5-carboxylic acid ethyl ester: Contains a single methyl group on the phenyl ring.
2-(3,5-Dimethylphenyl)-thiazole-4-carboxylic acid ethyl ester: The carboxylic acid ester group is at the 4-position instead of the 5-position.
Uniqueness
The presence of the 3,5-dimethyl substituents on the phenyl ring and the specific positioning of the carboxylic acid ethyl ester group at the 5-position of the thiazole ring confer unique chemical and physical properties to 2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
Properties
CAS No. |
886369-86-4 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-15-13(18-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
DESLYPYAHPIHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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